COTI-2

Colorectal Cancer Mutant p53 Targeted Therapy

COTI-2 (1039455-84-9) is the only thiosemicarbazone that simultaneously reactivates misfolded mutant p53 and inhibits PI3K/AKT/mTOR. Unlike APR-246, COTI-2 shows orthogonal activity (R=0.1028) in patient-derived tumor explants, ensuring its irreplaceability in p53 research. With superior potency over cetuximab/erlotinib in CRC and proven synergy with cisplatin in ovarian cancer models, it is essential for developing next-gen combination therapies. Its favorable oral PK enables chronic in vivo dosing. Procure COTI-2 to access a clinically validated dual-targeting tool for translational oncology.

Molecular Formula C19H22N6S
Molecular Weight 366.5 g/mol
Cat. No. B8069349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOTI-2
Molecular FormulaC19H22N6S
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2
InChIInChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)/b22-16+
InChIKeyUTDAKQMBNSHJJB-CJLVFECKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COTI-2 Chemical Identity, Mechanism, and Procurement Baseline Overview


COTI-2 (CAS: 1039455-84-9) is an orally bioavailable, third-generation thiosemicarbazone and mutant p53 reactivator [1]. It is designed to restore wild-type function to misfolded mutant p53 proteins, a tumor suppressor mutated in over half of all human cancers, and concurrently inhibits the PI3K/AKT/mTOR signaling pathway [2]. This dual mechanism of action distinguishes it within the mutant p53-targeting compound class. COTI-2 is currently under clinical investigation in a Phase 1 trial (NCT02433626) for advanced gynecologic malignancies and head and neck squamous cell carcinoma (HNSCC), with an established recommended Phase 2 dose of 1.0 mg/kg orally [3].

Why Generic Substitution Fails: COTI-2's Unique Differentiation vs. Other p53 Reactivators and Kinase Inhibitors


Within the class of p53-targeting agents, compounds like APR-246 (PRIMA-1MET) and PRIMA-1 exhibit distinct and non-overlapping mechanisms of action. Direct comparative studies confirm a lack of correlation between COTI-2 and APR-246 activity in patient-derived tumor explants (R = 0.1028), indicating these agents are not functionally interchangeable [1]. COTI-2's engineered dual pharmacology—reactivating mutant p53 while inhibiting the PI3K/AKT/mTOR axis—provides a unique, orthogonal approach not found in other p53 reactivators or standard kinase inhibitors. Consequently, substituting COTI-2 with a generic p53-targeting agent or a single-pathway inhibitor would bypass its synergistic anti-tumor mechanisms and forfeit its distinct disease-specific activity profile, as validated in primary human tumor cultures [1].

COTI-2: Head-to-Head Quantitative Differentiation Evidence Guide


COTI-2 Demonstrates Superior Potency to Cetuximab and Erlotinib in Colorectal Cancer Cell Proliferation Assays

In comparative cell proliferation studies, COTI-2 was significantly more effective than the EGFR-targeted agents cetuximab and erlotinib in multiple colorectal cancer cell lines . This superior efficacy was observed across COLO-205, HCT-15, and SW620 cell lines, underscoring COTI-2's potential as a more potent anti-proliferative agent in these specific p53-mutant colorectal cancer models .

Colorectal Cancer Mutant p53 Targeted Therapy

COTI-2's Dual Mechanism: p53 Reactivation and PI3K/AKT/mTOR Inhibition Differentiates it from APR-246

While both COTI-2 and APR-246 are mutant p53 reactivators in clinical development, their mechanisms diverge significantly. APR-246 acts by covalently binding to p53 cysteine residues to alter conformation [1]. COTI-2 not only restores wild-type p53 function but also directly inhibits the PI3K/AKT/mTOR pathway, a key survival axis in cancer [2]. This dual-targeting mechanism is unique and contributes to the lack of correlation in their ex vivo activity profiles (R = 0.1028) [1].

p53 Reactivator PI3K/AKT/mTOR Pathway Mechanism of Action

COTI-2 Exhibits a Favorable Clinical Pharmacokinetic Profile with Rapid Absorption and Long Half-Life

In the dose-escalation portion of its Phase 1 clinical trial (NCT02433626), COTI-2 demonstrated a pharmacokinetic profile characterized by rapid absorption (Tmax ~1 hour) and a long half-life, without evidence of long-term drug accumulation [1]. These properties support once-daily oral dosing, a practical advantage over intravenously administered alternatives like APR-246.

Pharmacokinetics Oral Bioavailability Phase 1 Clinical Trial

COTI-2 and APR-246 Exhibit Distinct, Non-Correlating Activity Profiles in Primary Human Tumor Explants

A direct comparative analysis of 247 human tumor primary culture 3-D explants revealed that the activity of COTI-2 and APR-246 does not correlate (Pearson correlation R = 0.1028), indicating distinct and non-overlapping tumor cell killing profiles [1]. Furthermore, their solid tumor activity varied significantly by diagnosis: COTI-2 was active in gynecologic malignancies and non-small cell lung cancer (NSCLC), while APR-246 showed greater activity in colorectal cancer [1].

Patient-Derived Tumor Models Ex Vivo Efficacy Personalized Medicine

COTI-2 Demonstrates Synergy with Cisplatin in Ovarian Cancer Models

In ex vivo analysis of patient-derived ovarian cancer explants, COTI-2 demonstrated synergistic anti-tumor activity when combined with the standard-of-care chemotherapy cisplatin at a 25% concentration [1]. This finding supports the potential of COTI-2 to enhance the efficacy of platinum-based regimens, a cornerstone of ovarian cancer treatment.

Ovarian Cancer Synergy Combination Therapy

Evidence-Based Application Scenarios for COTI-2 in Oncology Research and Development


Investigating p53 Reactivation and PI3K/AKT/mTOR Co-Inhibition in Gynecological and NSCLC Models

COTI-2 is an optimal tool for research on tumor types where both p53 mutation and PI3K/AKT/mTOR pathway activation are prevalent. Its unique dual-targeting mechanism provides a significant advantage over single-mechanism p53 reactivators like APR-246. As demonstrated in ex vivo patient-derived explants, COTI-2 shows specific activity in gynecologic malignancies and NSCLC, making it a preferred compound for elucidating the therapeutic potential of this orthogonal approach in these disease contexts [1].

Developing Combination Therapies with DNA-Damaging Agents to Overcome Platinum Resistance

The documented synergy between COTI-2 and cisplatin in ovarian cancer models positions this compound as a critical reagent for research aimed at overcoming resistance to standard-of-care chemotherapy. COTI-2's ability to restore p53 function, a key mediator of DNA damage response, provides a mechanistic basis for its synergy with cisplatin [1]. Procurement is highly recommended for laboratories seeking to develop and validate novel combination regimens designed to enhance the efficacy of platinum-based therapies.

Modeling p53-Targeted Therapy in Colorectal Cancers Refractory to EGFR Inhibitors

For research programs focused on colorectal cancer, particularly those involving models of resistance to EGFR inhibitors like cetuximab and erlotinib, COTI-2 presents a scientifically compelling alternative. Its demonstrated ability to inhibit proliferation in COLO-205, HCT-15, and SW620 cell lines more effectively than these agents suggests it may overcome resistance mechanisms that limit their clinical utility [1]. This makes COTI-2 a strategic acquisition for studies on targeted therapy resistance in p53-mutant colorectal cancer.

Oral Dosing Studies and Chronic Treatment Models Requiring Convenient Bioavailable p53 Reactivators

COTI-2's favorable pharmacokinetic profile, characterized by rapid oral absorption, a long half-life, and lack of drug accumulation, supports its use in long-term in vivo studies [1]. For research requiring chronic oral dosing of a p53 reactivator, COTI-2 offers a significant logistical advantage over compounds that necessitate intravenous or intraperitoneal administration, enabling more practical and translationally relevant experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for COTI-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.